molecular formula C9H6N2O2S B2878690 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1055980-71-6

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2878690
CAS No.: 1055980-71-6
M. Wt: 206.22
InChI Key: SNBCHQYHZKXQQY-ALCCZGGFSA-N
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Description

5-[(Z)-4-Pyridinylmethylidene]-1,3-thiazolane-2,4-dione is a thiazolidinedione derivative characterized by a Z-configuration at the methylidene group and a 4-pyridinyl substituent. Thiazolidinediones (TZDs) are a well-studied class of heterocyclic compounds with a core structure of 1,3-thiazolane-2,4-dione, known for diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer effects . The Z-configuration of the exocyclic double bond in this compound is critical, as stereochemistry often influences biological interactions and potency .

Properties

IUPAC Name

(5Z)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCHQYHZKXQQY-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 4-pyridinecarboxaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets within cells. It is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

A. Substituent Effects on Target Engagement

  • Pyridinyl vs.
  • Electron-Withdrawing Groups : Bromine substitution (as in ) may improve metabolic stability but could reduce bioavailability due to increased molecular weight.

B. Activity-Specific Insights

  • Antidiabetic Potential: Derivatives with 4-alkoxybenzylidene groups (e.g., ethoxy in ) show ERK pathway inhibition, while nitrobenzylidene analogues (e.g., ) exhibit antioxidant effects, suggesting substituent-dependent mechanisms .
  • Anti-Inflammatory Activity : Methoxybenzylidene substituents enhance anti-inflammatory efficacy by suppressing pro-inflammatory cytokines (e.g., TNF, IL-6) , whereas nitro groups may contribute to oxidative stress mitigation .

Biological Activity

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione, a compound belonging to the thiazolidine-2,4-dione family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₉H₆N₂O₂S
  • Molecular Weight : 194.22 g/mol

The compound features a thiazolidine ring with a pyridinylmethylidene substituent, which contributes to its biological activity.

Synthesis

Various synthetic routes have been reported for the preparation of thiazolidine derivatives. A typical method involves the condensation of 2,4-thiazolidinedione with appropriate aldehydes under basic conditions. For instance, Khoumeri et al. synthesized a series of thiazolidine derivatives and evaluated their antileishmanial activities against Leishmania infantum .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives. For example, certain derivatives exhibited significant activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring could enhance antimicrobial efficacy.

Anticancer Activity

The compound has shown promise in anticancer research. A study focused on novel thiazolidine-2,4-dione derivatives demonstrated their ability to inhibit VEGFR-2 and suppress the growth of cancer cell lines such as HT-29 and A-549 . The mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell proliferation.

Antileishmanial Activity

Khoumeri et al. evaluated several thiazolidine derivatives for their efficacy against Leishmania infantum. Among the tested compounds, some demonstrated low cytotoxicity against human cell lines while exhibiting effective antileishmanial activity with EC50 values as low as 7 µM . This indicates a favorable selectivity index compared to standard treatments.

Case Studies and Research Findings

Study Activity EC50 (µM) CC50 (µM) Selectivity Index
Khoumeri et al. (2024)Antileishmanial7101 (HepG2)14
Anticancer Study (2023)VEGFR-2 InhibitionNot specifiedNot specifiedNot specified

The biological activities of this compound are attributed to its ability to modulate various signaling pathways. The compound has been shown to interact with proteins involved in cancer progression and metabolic regulation. Specifically, it affects pathways such as PI3K/AKT and Wnt signaling, which are crucial in cancer biology .

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